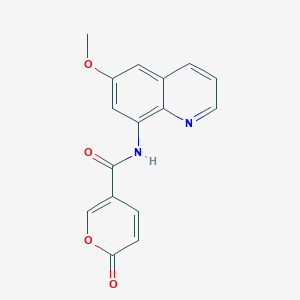
N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide is a complex organic compound that belongs to the quinoline and pyran families
作用机制
Target of Action
The compound “N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide” is structurally similar to Primaquine , a medication used to treat and prevent malaria and to treat Pneumocystis pneumonia . Therefore, it’s plausible that this compound may also target the Plasmodium vivax and Plasmodium ovale parasites, which are responsible for malaria .
Biochemical Pathways
The compound may affect the biochemical pathways involved in the life cycle of the malaria parasite. Specifically, it could disrupt the conversion of the parasite’s hypnozoites (dormant form) to schizonts (multiplicative form), thereby preventing the parasite from causing a relapse of the disease .
Pharmacokinetics
Primaquine has a bioavailability of 96% and is metabolized in the liver . The elimination half-life is approximately 6 hours .
准备方法
The synthesis of N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common synthetic route includes the following steps:
Quinoline Synthesis: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Methoxylation: : The quinoline core is then subjected to methoxylation to introduce the methoxy group at the 6-position. This can be achieved using methanol in the presence of a strong acid catalyst.
Coupling Reaction: : The quinoline derivative is then coupled with the pyran-2-one derivative to form the final product. This step often involves the use of coupling reagents such as carbodiimides or peptide coupling agents.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the synthesis process.
化学反应分析
N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: : Reduction reactions can convert the compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: : Nucleophilic substitution reactions can occur at the quinoline or pyran rings. Reagents like halides or alkylating agents are used to introduce different substituents.
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinolines and pyrans.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: : It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Research has explored its use as a therapeutic agent, particularly in the treatment of malaria and other parasitic infections.
Industry: : It is used in the development of new materials and chemicals, contributing to advancements in material science and industrial chemistry.
相似化合物的比较
N-(6-methoxyquinolin-8-yl)-2-oxo-2H-pyran-5-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
8-Amino-6-methoxyquinoline: : Used in antimalarial treatments.
3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide: : Another quinoline derivative with potential biological activities.
These compounds share similarities in their quinoline and pyran structures but differ in their substituents and biological properties.
属性
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-12-7-10-3-2-6-17-15(10)13(8-12)18-16(20)11-4-5-14(19)22-9-11/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVHWFGJTICUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=COC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
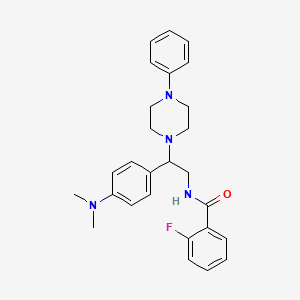
![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2811199.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2811201.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2811202.png)
![(2Z)-7-fluoro-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2811204.png)
![3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2811205.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2811206.png)
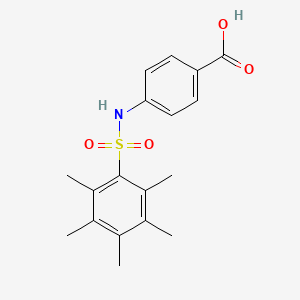
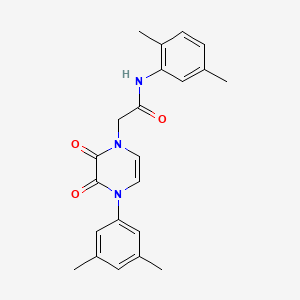
![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)
![Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B2811214.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811215.png)
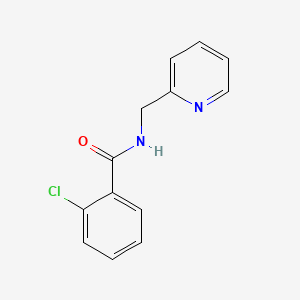
![5-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2811219.png)
